1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine
Overview
Description
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol It is characterized by the presence of a piperazine ring substituted with a 4-bromobenzenesulfonyl group and an ethyl chain
Mechanism of Action
The compound “1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine” is a type of organic compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Bromobenzenesulfonyl” group attached to the piperazine ring indicates the presence of a benzene ring (a six-membered ring of carbon atoms) with a bromine atom and a sulfonyl group attached .
The presence of these functional groups could potentially influence the compound’s reactivity, solubility, and other physical and chemical properties. For example, the bromine atom could potentially make the compound more reactive, as bromine is often used in organic chemistry as a leaving group. The sulfonyl group could potentially affect the compound’s solubility in different solvents, as it is a polar functional group .
Biochemical Analysis
Biochemical Properties
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. For instance, it may interact with sulfonyl-containing enzymes, affecting their ability to catalyze reactions involving sulfonyl groups . Additionally, this compound can form complexes with proteins, altering their conformation and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules, leading to changes in downstream signaling cascades. This, in turn, can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound may influence metabolic pathways, affecting the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, potentially leading to cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux, altering the flow of metabolites through different pathways . For example, it may inhibit enzymes involved in the breakdown of sulfonyl-containing compounds, leading to the accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperazine
- 1-[2-(4-Methylbenzenesulfonyl)ethyl]piperazine
- 1-[2-(4-Nitrobenzenesulfonyl)ethyl]piperazine
Uniqueness
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, methyl, and nitro analogs, the bromine substituent can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can affect its pharmacokinetic properties, potentially leading to different biological effects.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-11-1-3-12(4-2-11)18(16,17)10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCQIBTWIOXKFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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